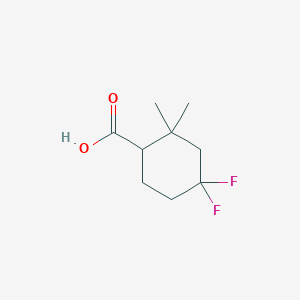
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with two fluorine atoms and two methyl groups, along with a carboxylic acid functional group. The presence of fluorine atoms often imparts unique chemical properties, making this compound of interest in various fields.
准备方法
The synthesis of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4,4-difluoro-2,2-dimethylcyclohexan-1-one. This intermediate can be synthesized through the fluorination of 2,2-dimethylcyclohexanone using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The resulting 4,4-difluoro-2,2-dimethylcyclohexan-1-one is then subjected to carboxylation reactions to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature conditions .
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency. These methods are typically proprietary and may vary between manufacturers.
化学反应分析
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where fluorine substitution can enhance biological activity and metabolic stability.
作用机制
The mechanism of action of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.
相似化合物的比较
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid can be compared with other fluorinated cyclohexane derivatives, such as:
4,4-Difluorocyclohexane-1-carboxylic acid: Similar structure but lacks the additional methyl groups, which can affect its chemical properties and reactivity.
2,2-Dimethylcyclohexane-1-carboxylic acid:
4-Fluoro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to different reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H14F2O2 |
|---|---|
分子量 |
192.20 g/mol |
IUPAC 名称 |
4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)5-9(10,11)4-3-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI 键 |
WISLIHKEYXNYCU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCC1C(=O)O)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















